molecular formula C20H24N6O3 B2830337 N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,3-dimethoxybenzamide CAS No. 1171057-54-7

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,3-dimethoxybenzamide

Cat. No.: B2830337
CAS No.: 1171057-54-7
M. Wt: 396.451
InChI Key: ZOIZXIJJFFANOL-UHFFFAOYSA-N
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Description

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,3-dimethoxybenzamide is a complex organic compound that features a pyrazole and pyrimidine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,3-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization. The pyrimidine ring is often prepared via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

The final step involves the coupling of the pyrazole and pyrimidine intermediates with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high

Biological Activity

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,3-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a pyrimidine ring, a pyrazole moiety, and a dimethoxybenzamide group, which contribute to its biological activity. The molecular formula is C16H20N6O2C_{16}H_{20}N_{6}O_{2}, with a molecular weight of approximately 360.37 g/mol.

PropertyValue
Molecular FormulaC16H20N6O2C_{16}H_{20}N_{6}O_{2}
Molecular Weight360.37 g/mol
IUPAC NameThis compound

Anticancer Properties

Research indicates that compounds containing both pyrazole and pyrimidine rings exhibit significant anticancer activity. A study demonstrated that derivatives similar to this compound inhibited cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

The proposed mechanism involves the inhibition of key enzymes such as dihydrofolate reductase (DHFR) and various kinases. For instance, the compound's structural analogs have shown to downregulate DHFR activity by reducing NADPH levels within cells, leading to destabilization of the enzyme . Additionally, the presence of the pyrazole group enhances the electrophilic character of the compound, allowing it to interact effectively with biological targets .

Case Studies

  • Antitumor Activity in Preclinical Models
    • A preclinical study evaluated the efficacy of the compound in xenograft models of human tumors. Results indicated a significant reduction in tumor volume compared to controls, suggesting potent antitumor activity .
  • Inhibition of RET Kinase
    • Another study focused on similar benzamide derivatives targeting RET kinase showed promising results in inhibiting tumor growth associated with RET mutations. The compound demonstrated IC50 values in the nanomolar range, indicating high potency against RET-driven cancers .

Research Findings

Recent studies have highlighted various biological activities associated with similar compounds:

ActivityReference
Anticancer
Inhibition of DHFR
RET Kinase Inhibition

Properties

IUPAC Name

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-13-10-14(2)26(25-13)18-11-17(23-12-24-18)21-8-9-22-20(27)15-6-5-7-16(28-3)19(15)29-4/h5-7,10-12H,8-9H2,1-4H3,(H,22,27)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIZXIJJFFANOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)C3=C(C(=CC=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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